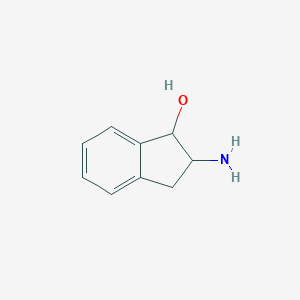
1-(4-Aminophenyl)pyrrolidin-2-one
Overview
Description
1-(4-Aminophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H14N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including this compound, has been reported in the literature. One method involves a copper-catalyzed annulation of oxime acetates and α-amino acid ester derivatives . Another method involves the cascade reactions of N-substituted piperidines .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using programs like SHELXT-2014 and SHELXL-2018/3 . These programs use full-matrix least-squares procedures based on F2 to refine the non-hydrogen atoms .Chemical Reactions Analysis
Pyrrolidine rings, such as the one in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 190.24 .Scientific Research Applications
Synthesis of Dipeptide Analogues : 1-(4-Aminophenyl)pyrrolidin-2-one has been used in the synthesis of dipeptide analogues. These analogues are linear, extended conformations and have potential applications in peptide chemistry and drug design (Hosseini et al., 2006).
Potential in Anti-Cancer and Anti-Inflammatory Applications : A derivative of this compound, 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP), has shown promise in anti-inflammatory and anticancer applications. PDP demonstrated significant inhibition of cancer cell lines and higher anti-inflammatory activity compared to standard COX-1 inhibitors (Zulfiqar et al., 2021).
Neurotransmitter Reuptake Inhibitors : Research on analogues of this compound has led to the discovery of selective inhibitors of dopamine and norepinephrine transporters. These compounds have implications in treating conditions like cocaine abuse (Meltzer et al., 2006).
Synthesis of Biological Compounds : The compound is utilized in the synthesis of various biologically active compounds, showing its versatility in pharmaceutical chemistry (Kulig et al., 2010).
Antitumor Agent Synthesis : It is involved in the synthesis of compounds exhibiting potent cytotoxic activity against cancer cell lines, indicating its role in developing anticancer agents (Huang et al., 2013).
Ligand Synthesis in Drug Discovery : this compound derivatives have been used in ligand synthesis for drug discovery, indicating its role in identifying new therapeutic molecules (Roger et al., 2014).
Preparation of High-Throughput Screening Libraries : It is used in the preparation of large libraries of pyrrolidin-2-one derivatives for high-throughput screening against various protein targets, emphasizing its utility in drug discovery (Vergnon et al., 2004).
Histone Deacetylase Inhibition : A derivative of this compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, shows promise as a histone deacetylase inhibitor with potential anticancer applications (Zhou et al., 2008).
Mechanism of Action
Target of Action
It is known that pyrrolidin-2-one derivatives, which include this compound, are versatile lead compounds for designing powerful bioactive agents .
Mode of Action
Pyrrolidin-2-one derivatives are known to interact with their targets in a way that contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidin-2-one derivatives can influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that pyrrolidin-2-one derivatives exhibit diverse biological activities, suggesting that they may have various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Pyrrolidin-2-one derivatives, including 1-(4-Aminophenyl)pyrrolidin-2-one, have been reported to have target selectivity and interact with various biomolecules
Cellular Effects
Some pyrrolidin-2-one derivatives have been reported to have antiarrhythmic activity and antioxidant properties
Properties
IUPAC Name |
1-(4-aminophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMOVAPYJQVJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929577 | |
| Record name | 1-(4-Aminophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71412-08-3, 13691-22-0 | |
| Record name | (4-Aminophenyl)pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071412083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Aminophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-aminophenyl)pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13691-22-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111672.png)
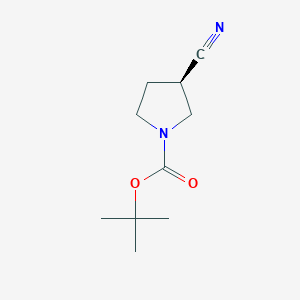
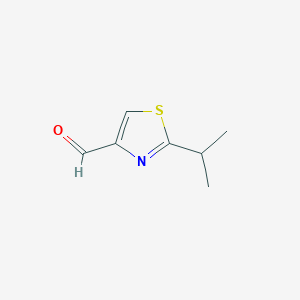
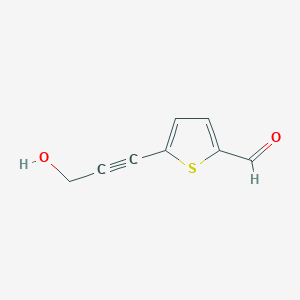
![Ethyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B111691.png)
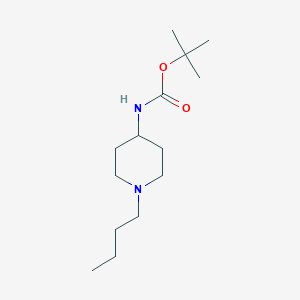

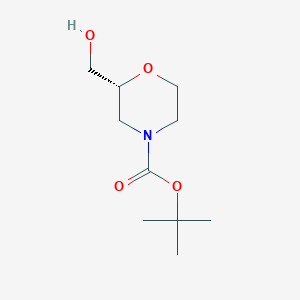

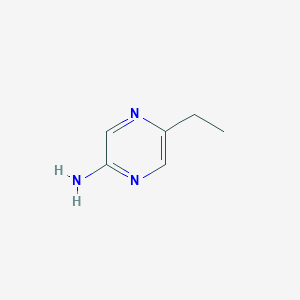
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B111721.png)
